3-Ethenylbenzyl alcohol
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Overview
Description
3-Ethenylbenzyl alcohol: is an organic compound with the molecular formula C9H10O. It consists of a benzene ring substituted with an ethenyl group (vinyl group) and a hydroxymethyl group. This compound is a type of benzyl alcohol, where the hydroxyl group is attached to a benzene ring through a methylene bridge. The presence of the ethenyl group makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Alcohols can interact with a variety of biological targets, including enzymes, cell membranes, and neurotransmitter systems . The specific targets of “3-Ethenylbenzyl alcohol” would depend on its unique structure and properties.
Mode of Action
Alcohols generally exert their effects by modifying the function of their targets. For example, ethanol, a well-studied alcohol, can enhance the function of the GABA neurotransmitter system and inhibit the function of the glutamate neurotransmitter system .
Biochemical Pathways
Alcohols can affect multiple biochemical pathways. For instance, ethanol is metabolized in the liver through several pathways, including alcohol dehydrogenase and cytochrome P450 2E1 .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of alcohols can vary depending on their specific structures. Ethanol, for example, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
The molecular and cellular effects of alcohols can include changes in cell membrane fluidity, alterations in enzyme activity, and modifications of neurotransmitter system function .
Action Environment
The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including the presence of other substances, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for preparing 3-Ethenylbenzyl alcohol involves the hydroboration-oxidation of 3-ethenylbenzene (styrene). This process includes the addition of borane (BH3) to the double bond of styrene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of 3-ethenylbenzyl chloride with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-ethenylbenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethenylbenzyl alcohol can undergo oxidation reactions to form 3-ethenylbenzaldehyde or 3-ethenylbenzoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-ethenylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethenylbenzyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Ethenylbenzaldehyde, 3-Ethenylbenzoic acid.
Reduction: 3-Ethenylbenzylamine.
Substitution: 3-Ethenylbenzyl chloride.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Ethenylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of benzyl alcohol derivatives on biological systems.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Comparison with Similar Compounds
Benzyl Alcohol: Lacks the ethenyl group, making it less reactive in certain synthetic applications.
2-Ethenylbenzyl Alcohol: The ethenyl group is positioned differently, leading to variations in reactivity and applications.
4-Ethenylbenzyl Alcohol: Similar structure but with the ethenyl group in the para position, affecting its chemical behavior.
Uniqueness:
Reactivity: The position of the ethenyl group in 3-Ethenylbenzyl alcohol provides unique reactivity patterns, making it a valuable intermediate in organic synthesis.
Applications: Its specific structure allows for diverse applications in chemistry, biology, medicine, and industry, distinguishing it from other benzyl alcohol derivatives.
Properties
IUPAC Name |
(3-ethenylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDDOFWJHHYHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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